3-(Bromomethyl)-5-fluorobenzo[d]isoxazole
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Overview
Description
3-(Bromomethyl)-5-fluorobenzo[d]isoxazole: is a heterocyclic compound that contains both bromine and fluorine atoms attached to a benzo[d]isoxazole ring. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and material science. The presence of both bromine and fluorine atoms in the molecule makes it a versatile intermediate for various chemical reactions.
Mechanism of Action
Mode of Action
Isoxazole derivatives are known to exhibit different biological activities such as anticancer, potential hdac inhibitors, antioxidant, antibacterial, and antimicrobial activity .
Biochemical Pathways
Isoxazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Isoxazole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-5-fluorobenzo[d]isoxazole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoro-2-nitrobenzyl bromide.
Cyclization: The nitro group is reduced to an amine, followed by cyclization to form the isoxazole ring.
Bromination: The final step involves the bromination of the methyl group to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)-5-fluorobenzo[d]isoxazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The isoxazole ring can be reduced under specific conditions to form the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are used for reduction reactions.
Major Products:
Nucleophilic Substitution: Products include substituted isoxazoles with various functional groups.
Oxidation: The major product is 3-(Carboxymethyl)-5-fluorobenzo[d]isoxazole.
Reduction: The major product is 3-(Aminomethyl)-5-fluorobenzo[d]isoxazole.
Scientific Research Applications
Chemistry: 3-(Bromomethyl)-5-fluorobenzo[d]isoxazole is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the interactions of fluorinated and brominated compounds with biological systems. It is also used in the development of new pharmaceuticals.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and specialty chemicals.
Comparison with Similar Compounds
- 3-(Bromomethyl)benzo[d]isoxazole
- 5-Fluoro-2-nitrobenzyl bromide
- 3-(Aminomethyl)-5-fluorobenzo[d]isoxazole
Comparison: 3-(Bromomethyl)-5-fluorobenzo[d]isoxazole is unique due to the presence of both bromine and fluorine atoms in the same molecule. This dual substitution enhances its reactivity and allows for a broader range of chemical transformations compared to similar compounds. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the bromine atom provides a reactive site for further functionalization.
Properties
IUPAC Name |
3-(bromomethyl)-5-fluoro-1,2-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO/c9-4-7-6-3-5(10)1-2-8(6)12-11-7/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGUIHQSEHKCRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NO2)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561849 |
Source
|
Record name | 3-(Bromomethyl)-5-fluoro-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63167-28-2 |
Source
|
Record name | 3-(Bromomethyl)-5-fluoro-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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